1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(furan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-25-20(16-6-7-16)11-18(24-25)13-26(14-19-3-2-10-28-19)21(27)23-12-15-4-8-17(22)9-5-15/h2-5,8-11,16H,6-7,12-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQFQWOBOJUEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)NCC3=CC=C(C=C3)Cl)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the alkylation of the pyrazole ring with a chlorophenylmethyl halide in the presence of a base such as potassium carbonate.
Attachment of the furan group: The final step involves the reaction of the intermediate with a furan-2-ylmethyl halide under similar conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features can exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess antifungal and antibacterial activities. The incorporation of the pyrazole moiety may enhance these properties, making it a candidate for further investigation as an antimicrobial agent.
| Compound Type | Activity | Reference |
|---|---|---|
| 1,2,4-Triazole Derivatives | Antifungal (MIC: 0.01–0.27 μmol/mL) | |
| Ciprofloxacin-Triazole Hybrids | Antibacterial (MIC: 0.25–2 μg/mL) |
Anti-inflammatory Potential
The structural motifs present in the compound suggest possible interactions with inflammatory pathways. Compounds that activate specific receptors, such as P2Y14, have been linked to modulation of inflammation and related diseases like asthma and diabetes. This highlights the potential for developing anti-inflammatory agents based on the compound's structure.
Fungicide Development
The chlorophenyl group is often associated with fungicidal activity. The compound can serve as an intermediate in the synthesis of more complex fungicides, similar to how other chlorinated compounds are utilized in agrochemicals. For example, the synthesis of cyproconazole involves chlorinated intermediates which may share structural characteristics with the target compound .
Synthesis and Efficacy Testing
A study focusing on the synthesis of related compounds demonstrated that structural modifications could lead to enhanced biological activity. The efficacy of synthesized derivatives against various pathogens was evaluated through Minimum Inhibitory Concentration (MIC) assays, revealing promising results that warrant further exploration .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrazole derivatives has shown that specific substitutions can significantly impact their biological efficacy. This suggests that systematic modification of the target compound could yield derivatives with improved antimicrobial or anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Heterocyclic Motifs
The main compound’s 4-chlorophenyl group is a common motif in analogs (e.g., ’s fluorophenyl derivatives and ’s chlorophenyl-containing pyrazoles). Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to fluorine’s smaller size and electronegativity . The furan-2-ylmethyl group adds a planar, electron-rich heterocycle, differing from ’s triazole or thiazole systems, which may influence π-π stacking or solubility .
Structural and Crystallographic Features
’s isostructural thiazole derivatives (triclinic, P̄1 symmetry) exhibit near-planar conformations except for a perpendicular fluorophenyl group, suggesting similar packing challenges for the main compound’s bulky substituents . The use of dimethylformamide (DMF) for crystallization in implies polar aprotic solvents may be suitable for analogs like the main compound . Software such as SHELXL () and WinGX () are standard for resolving such complex structures .
Data Tables
Table 2: Key Substituent Effects
| Group | Electronic Effect | Steric Effect | Biological Implications |
|---|---|---|---|
| 4-Chlorophenyl | Electron-withdrawing | Moderate bulk | Enhanced metabolic stability |
| 5-cyclopropylpyrazole | Electron-neutral (cyclopropyl) | High bulk | Increased hydrophobicity |
| Furan-2-yl | Electron-rich (π-system) | Planar, low bulk | Potential for π-π interactions |
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea is a complex organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibition properties, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN4O2 |
| Molecular Weight | 372.85 g/mol |
| CAS Number | Not available |
| SMILES | CC(C)N(C(=O)NCC(C1=CC=CO1)C2=CC=C(C=C2)Cl)C(=O)NCC(C3=CC=C(C=C3)C(C)C)C(=O)N |
| LogP | 3.586 |
Biological Activity Overview
The biological activity of the compound has been evaluated through various studies, highlighting its potential therapeutic applications.
Antibacterial Activity
Research indicates that derivatives of similar urea compounds exhibit significant antibacterial activity. For instance, a study tested various synthesized urea derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that some derivatives had minimum inhibitory concentrations (MICs) as low as 2.14 µM, indicating strong antibacterial properties compared to standard antibiotics .
Antifungal Activity
In vitro tests have demonstrated that related compounds possess antifungal activities against strains like Candida albicans and Aspergillus niger. The presence of specific functional groups, such as the furan ring in the structure, has been associated with enhanced antifungal potency. For example, a related compound showed an EC50 value ranging from 19.9 µg/mL to 93.3 µg/mL against various fungal strains, suggesting that structural modifications can significantly affect biological efficacy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been shown to inhibit urease activity effectively. Urease inhibitors are crucial in treating conditions like urease-related infections and kidney stones. The IC50 values for similar compounds have been reported to be around 6.28 µM, demonstrating their potential as therapeutic agents .
Case Studies
- Antibacterial Efficacy : A study published in MDPI evaluated a series of urea derivatives against resistant bacterial strains. Compounds with similar structural features to our target compound exhibited notable antibacterial activity, with several achieving MICs below 10 µM .
- Antifungal Activity Assessment : In a comparative study on antifungal agents, compounds structurally related to the target were tested against Fusarium oxysporum. Results indicated that modifications in the pyrazole moiety enhanced antifungal properties significantly, making them comparable to commercial fungicides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
